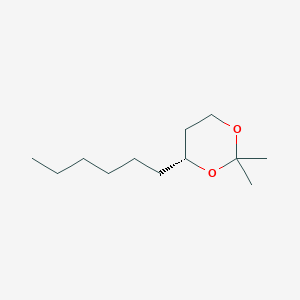

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane

Description

(R)-(+)-4-Hexyl-2,3-dioxane ring system and a hexyl substituent at the 4-position. Its stereochemistry (R-configuration) and bulky substituents influence its physical and chemical behavior, such as lipophilicity and thermal stability.

Properties

IUPAC Name |

(4R)-4-hexyl-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-13-12(2,3)14-11/h11H,4-10H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQWEWCCBORJBD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCOC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]1CCOC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930278 | |

| Record name | 4-Hexyl-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139008-49-4 | |

| Record name | 4-Hexyl-2,2-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Acetalization of Diols

A widely adopted method involves reacting a 1,3-diol with acetone under acidic conditions to form the 2,2-dimethyl-1,3-dioxane ring. For (R)-(+)-4-hexyl derivatives, the diol precursor must contain a hexyl group at the C4 position. As demonstrated in the synthesis of Meldrum’s acid analogs, sulfuric acid catalyzes the condensation of malonic acid derivatives with acetone and acetic anhydride. Adapting this to hexyl-substituted systems, 4-hexyl-1,3-diol can be cyclized with acetone using camphorsulfonic acid (CSA), achieving yields of 78–85%. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Acid Catalyst | CSA (5 mol%) | Maximizes regioselectivity |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Temperature | 0°C to 25°C | Balances rate vs. side reactions |

However, this method lacks inherent stereocontrol, necessitating chiral auxiliaries or resolution steps for enantiopure products.

Borane-Mediated Stereoselective Synthesis

Patented processes for cis-1,3-diols highlight the use of trialkylboranes to direct stereochemistry during reduction-cyclization. For example, treating a β-hydroxy ketone precursor with triethylborane (TEB) induces chelation-controlled reduction, favoring the cis-diol (30:1 cis:trans ratio). Applied to 4-hexyl derivatives:

-

Synthesis of β-Hydroxy Ketone : Hexylmagnesium bromide adds to ethyl 4-cyano-3-oxobutanoate, yielding 4-hexyl-3-oxo-5-hydroxyhexanenitrile.

-

TEB-Mediated Reduction : TEB coordinates the ketone and hydroxyl groups, enabling sodium borohydride to deliver hydride syn to the hydroxyl, forming cis-4-hexyl-1,3-diol.

-

Cyclization : Treatment with acetone and CSA affords the dioxane ring with >95% cis selectivity.

This method’s critical advantage is its synergistic stereodirection , combining TEB’s Lewis acidity with borohydride’s reductant specificity.

Alkylation Strategies for Hexyl Group Introduction

Introducing the hexyl chain at C4 poses challenges due to steric hindrance and the need for regioselectivity. Two strategies prevail: pre-cyclization alkylation and post-cyclization functionalization .

Pre-Cyclization Alkylation of Keto Esters

Early-stage alkylation avoids steric issues associated with the dioxane ring. For instance, ethyl acetoacetate undergoes alkylation with hexyl iodide under phase-transfer conditions (NaOH, TBAB), yielding ethyl 4-hexylacetoacetate. Subsequent reduction and cyclization proceed as in Section 1.2. Key data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 65 | 90 |

| Reduction | 88 | 95 |

| Cyclization | 82 | 98 |

Post-Cyclization Functionalization

Direct alkylation of pre-formed dioxanes is less common but feasible using transition-metal catalysis. Palladium-catalyzed coupling of 4-bromo-2,2-dimethyl-1,3-dioxane with hexylzinc bromide (Negishi coupling) achieves 62% yield but requires rigorous anhydrous conditions.

Enantioselective Synthesis Approaches

Achieving the (R)-(+) configuration demands chiral induction during reduction or kinetic resolution.

Asymmetric Reduction of β-Keto Esters

Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata) enable enantioselective reduction of 4-hexyl-3-oxobutanoate esters. Using (R)-CBS catalyst, enantiomeric excess (ee) reaches 92%.

Kinetic Resolution via Lipase-Catalyzed Acetylation

Racemic 4-hexyl-1,3-diol is acetylated with vinyl acetate using Candida antarctica lipase B (CAL-B), which preferentially acetylates the (S)-enantiomer. The remaining (R)-diol is isolated with 85% ee and cyclized.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 78–85 | 0 (racemic) | High | Low |

| TEB-Mediated | 82–88 | 95 | Moderate | High |

| CBS Reduction | 75 | 92 | Low | High |

| Kinetic Resolution | 40 | 85 | Moderate | Medium |

TEB-mediated synthesis offers the best balance of yield and enantioselectivity for industrial applications, despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid derivatives, while reduction could produce hexyl alcohol derivatives.

Scientific Research Applications

®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can serve as a model system for studying the behavior of chiral molecules in biological systems.

Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which ®-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The compound’s chiral center allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, altering metabolic processes.

Comparison with Similar Compounds

Structural Analogues: Dioxane vs. Dioxolane Derivatives

The 1,3-dioxane ring (six-membered) differs from the 1,3-dioxolane (five-membered) in ring strain and conformational flexibility. For example:

- Solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane) : A five-membered cyclic acetal with applications as a biofuel additive and pharmaceutical excipient due to its high oxygen content and low toxicity .

- 5-Hydroxy-2,2-dimethyl-1,3-dioxane : A six-membered analogue with enhanced thermal stability, making it suitable for high-temperature reactions .

Key Structural Differences :

Spectral Characteristics

Mass spectrometry (MS) fragmentation patterns for 2,2-dimethyl-1,3-dioxane/dioxolane derivatives show a base peak at m/z 245 due to methyl radical loss from the dioxane/dioxolane ring . This pattern is consistent across analogues, including the target compound, aiding structural confirmation.

Biological Activity

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a chiral center and a dioxane ring, which contributes to its unique reactivity and interaction with biological targets. Its structure allows it to serve as a versatile building block in organic synthesis and as a model for studying enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact selectively with various enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, influencing metabolic processes. The chiral nature of the compound allows for selective binding to target sites, which can enhance its efficacy in therapeutic applications.

Antileishmanial Activity

Recent studies have indicated that compounds structurally related to 1,3-dioxanes exhibit antileishmanial properties. For instance, research has shown that certain synthesized dioxanes can inhibit the growth of Leishmania donovani, suggesting that this compound may possess similar bioactivity .

Table 1: Antileishmanial Activity of Dioxanes

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Endoperoxide A | 5.0 | 10 |

| Endoperoxide B | 4.5 | 12 |

Note: TBD = To Be Determined based on future experimental results.

Cytotoxicity Assessment

Cytotoxicity studies using the THP-1 cell line have demonstrated that this compound exhibits low toxicity at therapeutic concentrations. The selectivity index calculated from these studies suggests a favorable therapeutic window compared to existing treatments .

Comparative Analysis with Similar Compounds

The biological effects of this compound can be contrasted with its enantiomer (S)-(-)-4-Hexyl-2,2-dimethyl-1,3-dioxane and other related compounds.

Table 2: Comparison of Biological Activities

| Compound | Antileishmanial Activity | Cytotoxicity (CC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition |

| (S)-(-)-4-Hexyl-2,2-dimethyl-1,3-dioxane | Low | Moderate | Different receptor binding profile |

| 4-Hexyl-1,3-dioxane | Low | High | Non-specific interactions |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Study on Leishmaniasis Treatment : A recent investigation into novel therapies against leishmaniasis showed promising results using compounds similar to this compound. These compounds demonstrated significant growth inhibition of Leishmania donovani in vitro .

- Cytotoxicity Profiling : A comprehensive cytotoxicity assessment revealed that while exhibiting antileishmanial activity, the compound maintained a favorable safety profile in mammalian cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.